5-Chloro-3-(difluoromethoxy)pyridin-2-amine
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Overview
Description
5-Chloro-3-(difluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, difluoromethoxy, and amine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The difluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: 5-Chloro-3-(difluoromethoxy)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activity, including its use as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Uniqueness: 5-Chloro-3-(difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C6H5ClF2N2O |
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Molecular Weight |
194.56 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11) |
InChI Key |
VZYIVIFEVHGYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)N)Cl |
Origin of Product |
United States |
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